N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound characterized by a tricyclic core system (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca) fused with sulfur and nitrogen atoms. Key structural features include:
- A 2,5-dimethylphenyl substituent on the acetamide nitrogen, introducing steric and electronic effects.
- A sulfanyl-acetamide linkage bridging the aromatic and tricyclic moieties, critical for molecular interactions.
This compound belongs to a class of bioactive molecules often explored for pharmaceutical applications due to their diverse heterocyclic architectures.
Properties
Molecular Formula |
C22H23N3O2S2 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-4-10-25-21(27)19-15-6-5-7-17(15)29-20(19)24-22(25)28-12-18(26)23-16-11-13(2)8-9-14(16)3/h4,8-9,11H,1,5-7,10,12H2,2-3H3,(H,23,26) |
InChI Key |
CMYSUKTYUUGISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Modifications on the Aromatic Ring
Core Modifications
- Tricyclic Core : All compounds share the 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca system but differ in substituents at position 11 (e.g., allyl in the target vs. phenyl in the thiadiazol derivative ).
Physicochemical Properties
*Molecular formulas for the target and thiadiazol derivative are inferred based on structural analogs.
Key Observations :
- Solubility : The ethyl-substituted analog () exhibits moderate water solubility (37.5 µg/mL), likely due to reduced steric bulk compared to dimethylphenyl derivatives .
- Lipophilicity : Higher XLogP3 values (e.g., 4.8 for the 3,4-dimethylphenyl analog ) suggest increased membrane permeability, advantageous for drug delivery.
- Molecular Weight : The thiadiazol derivative’s higher molecular weight (~565.1 g/mol) may limit bioavailability compared to the target compound .
Biological Activity
N-(2,5-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure comprises a dimethylphenyl group, an acetamide functional group, and a unique tricyclic system linked through a sulfanyl bridge, suggesting diverse pharmacological properties.
The molecular formula of this compound is C20H22N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The intricate arrangement of these elements contributes to its potential biological activities.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities:
- Anticancer Activity : Initial evaluations indicate that this compound may possess anticancer properties against several cancer cell lines.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects in preliminary assays.
- Topoisomerase Inhibition : Related compounds have demonstrated activity as topoisomerase inhibitors, suggesting a similar mechanism may be applicable.
Anticancer Activity
Research has highlighted the potential of compounds with similar structural features to inhibit cancer cell proliferation effectively. For instance, 2,5-dimethylthiophene derivatives have shown anticancer effects against breast and colon cancer cell lines at low micromolar concentrations compared to standard chemotherapeutics like etoposide .
Antimicrobial Potential
The compound's structural elements suggest it could interact with microbial targets effectively. Similar compounds have been documented to exhibit significant antimicrobial activity against various pathogens.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the unique biological activities of N-(2,5-dimethylphenyl)-2-{...}. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,5-dimethylphenyl)-2-{...} | Tricyclic system with sulfanyl linkage | Potential anticancer and antimicrobial |
| N-(4-methylphenyl)-2-(thiazolyl)acetamide | Thiazole instead of tricyclic | Varies; needs further study |
| N-(4-chlorophenyl)-3-thiophenecarboxamide | Thiophene ring | Antimicrobial focus |
The precise mechanisms through which N-(2,5-dimethylphenyl)-2-{...} exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases.
- Reactive Oxygen Species (ROS) Induction : Some derivatives induce ROS in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at specific phases (e.g., G1 phase).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
